molecular formula C21H23NO4S B12274944 N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B12274944
M. Wt: 385.5 g/mol
InChI Key: UGCXXLRCJIWBNO-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, along with a butoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxynaphthalene-1-sulfonyl chloride and 4-butoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methoxynaphthalene-1-sulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-butoxyaniline and the base are added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to proceed at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and butoxy groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Oxidized derivatives of the methoxy and butoxy groups.

    Reduction: Reduced derivatives of the methoxy and butoxy groups.

    Hydrolysis: Corresponding sulfonic acids and amines.

Scientific Research Applications

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Another sulfonamide derivative with different substituents on the aromatic ring.

    4-n-butoxyphenyl isocyanate: A related compound with an isocyanate group instead of a sulfonamide group.

Uniqueness

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and butoxy groups on the naphthalene ring enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Biological Activity

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Naphthalene Ring : Provides hydrophobic character and potential interactions with biological membranes.
  • Butoxy Group : Enhances solubility and bioavailability.
  • Methoxy Group : May influence the compound's electronic properties and interactions with biological targets.
  • Sulfonamide Functional Group : Known for its role in antimicrobial activity.

The structural complexity of this compound may contribute to its efficacy against specific biological targets that simpler sulfonamides might not effectively reach.

The mechanism of action for this compound is likely similar to other sulfonamides, which often mimic para-aminobenzoic acid (PABA). This mimicry allows the compound to inhibit dihydropteroate synthase, disrupting folic acid synthesis in microorganisms, leading to their death. This mechanism is particularly relevant in the context of antimicrobial activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Sulfonamides are traditionally used as antibiotics. The presence of the sulfonamide group suggests potential efficacy against bacterial infections.
  • Anticancer Activity : Studies have shown that related naphthalene sulfonamides can exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others .

Case Studies and Experimental Data

  • Cytotoxicity Testing : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation. For example, derivatives were tested against MCF-7 cells, showing significant cytotoxicity with IC50 values ranging from 0.37 mM to 0.80 mM .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, including the epidermal growth factor receptor (EGFR). These studies suggest that the compound may effectively inhibit EGFR signaling pathways, which are crucial in cancer progression .
  • Antimicrobial Efficacy : Preliminary tests indicate that this compound exhibits activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The antimicrobial potential aligns with the known properties of sulfonamides .

Comparative Biological Activity Table

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureNaphthalene core, butoxy & methoxy groupsAntimicrobial, anticancer
N-(4-chlorophenyl)-4-methylbenzenesulfonamideStructureChlorine substitutionAnticancer
N-(2-hydroxyphenyl)-naphthalene-1-sulfonamideStructureHydroxyl group on phenylAnti-inflammatory

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C21H23NO4S/c1-3-4-15-26-17-11-9-16(10-12-17)22-27(23,24)21-14-13-20(25-2)18-7-5-6-8-19(18)21/h5-14,22H,3-4,15H2,1-2H3

InChI Key

UGCXXLRCJIWBNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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